XLogP3 Lipophilicity: >10-Fold Increase Over Unsubstituted Parent and 7-Methyl Analog
The 7-benzyl substitution imparts a 10.5-fold increase in computed lipophilicity compared to the unsubstituted 1,7-diazaspiro[4.5]decane parent (XLogP3 2.2 vs 0.2) and a 3.1-fold increase relative to the 7-methyl analog (XLogP3 0.7) [1][2]. This shift from hydrophilic to moderately lipophilic character has significant implications for passive membrane permeability, blood-brain barrier penetration potential, and organic solvent solubility [1].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1,7-Diazaspiro[4.5]decane (XLogP3 = 0.2); 7-Methyl-1,7-diazaspiro[4.5]decane (XLogP3 = 0.7) |
| Quantified Difference | ΔXLogP3 = +2.0 vs parent (10.5× increase); ΔXLogP3 = +1.5 vs 7-methyl (3.1× increase) |
| Conditions | Computed using XLogP3 algorithm, PubChem release 2021.05.07 |
Why This Matters
For drug discovery programs requiring moderate membrane permeability or blood-brain barrier access, the 7-benzyl analog offers a substantially different pharmacokinetic starting point than the more polar in-class alternatives.
- [1] PubChem Compound Summary CID 68063479, 7-Benzyl-1,7-diazaspiro[4.5]decane, XLogP3-AA value. View Source
- [2] PubChem Compound Summary CID 22291227 (1,7-Diazaspiro[4.5]decane, XLogP3 = 0.2); CID 55265306 (7-Methyl-1,7-diazaspiro[4.5]decane, XLogP3 = 0.7). View Source
